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Compound of Interest

Compound Name: N-Hydroxy-N-phenylacetamide

CAS No.: 1795-83-1

Cat. No.: B1220185

Get Quote

Executive Summary
-Hydroxy-

-phenylacetamide (also known as

-acetylphenylhydroxylamine or

-hydroxyacetanilide) is a critical hydroxamic acid derivative used as a model for studying the
metabolic activation of aromatic amides and as a chelating agent in analytical chemistry.[1]

This guide details the reductive-acylation sequence, the industry-standard approach for

synthesizing this compound with high purity.[1] Unlike simple amide synthesis, this pathway

requires rigorous control over the nitrogen oxidation state to prevent over-reduction to

acetanilide or acid-catalyzed rearrangement to

-acetamidophenol (Acetaminophen).[1]
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Property Specification

IUPAC Name
-Hydroxy-

-phenylacetamide

CAS Registry 1795-83-1

Molecular Formula

Key Functional Group
Hydroxamic Acid (

)

Primary Application
Siderophore modeling, carcinogenicity studies,

metal chelation

Retrosynthetic Analysis & Starting Materials
The synthesis relies on the preservation of the N-O bond derived from a nitro- precursor.[1]

Direct oxidation of acetanilide is generally non-selective; therefore, the preferred route is the

partial reduction of nitrobenzene followed by selective

-acylation.

Starting Material Selection
The synthesis requires two distinct chemical modules: the Aryl Nitrogen Core and the Acylating

Agent.[1]
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Role Preferred Reagent Grade
Rationale for
Selection

Precursor Nitrobenzene
ACS Reagent,

99%

The most cost-

effective source of the

phenyl-nitrogen core.

[1] Pre-oxidized

nitrogen avoids

difficult amine

oxidation steps.

Reductant Zinc Dust
<10 micron,

98%

Provides precise

kinetic control.[1]

Stronger reductants (

,

) risk over-reduction to

aniline.

Buffer Ammonium Chloride Granular, ACS

Critical for maintaining

pH 6–7. Acidic

conditions trigger the

Bamberger

rearrangement; basic

conditions promote

azoxybenzene

formation.[1]

Acylator Acetyl Chloride Reagent Grade

High reactivity allows

acylation at low

temperatures (

), favoring kinetic

control over

thermodynamic

equilibration.

Base Sodium Bicarbonate Powder, USP Neutralizes HCl

generated during

acylation without
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deprotonating the

hydroxylamine to a

reactive nitrenium ion.

Strategic Workflow (Graphviz)
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Figure 1: Reaction workflow illustrating the critical intermediate pathway and potential failure

modes (dotted lines).

Step-by-Step Synthetic Protocols
Phase 1: Synthesis of -Phenylhydroxylamine
Objective: Reduce nitrobenzene to the hydroxylamine state without crossing the barrier to the

amine.[1]

Mechanism: Zinc reacts with water to provide electrons.[1] Ammonium chloride acts as a proton

source and buffers the solution.[1]

Protocol:

Preparation: In a 1L beaker equipped with a mechanical stirrer and internal thermometer,

dissolve Ammonium Chloride (25g) in Water (800mL).

Substrate Addition: Add Nitrobenzene (50g, 0.41 mol). The mixture will be heterogeneous.[1]

Reduction: Add Zinc Dust (62g, 0.95 mol) in small portions over 20 minutes.
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Critical Control Point: The reaction is exothermic.[1] Maintain temperature between 15°C

and 20°C using an ice bath. If the temperature exceeds 25°C, aniline production increases

significantly.

Filtration: After 1 hour of stirring, the smell of nitrobenzene (almond-like) should disappear.

Filter off the zinc oxide sludge.[2][3]

Isolation: Saturate the filtrate with Sodium Chloride (NaCl) and cool to 0°C for 1 hour.

-Phenylhydroxylamine will crystallize as light yellow needles.[4]

Purification: Filter the crystals.

Note: This intermediate is unstable.[1][5] Proceed immediately to Phase 2. Do not store for

>24 hours.

Phase 2: Selective -Acylation
Objective: Acetylate the nitrogen center while avoiding

-acylation or rearrangement.[1]

Mechanism:

-Phenylhydroxylamine is an ambident nucleophile.[1] Under neutral/bicarbonate conditions, the
nitrogen lone pair is sufficiently nucleophilic to attack the acetyl chloride.

Protocol:

Solvation: Dissolve the fresh

-Phenylhydroxylamine (from Phase 1) in Diethyl Ether (250mL) or DCM.

Buffering: Add a slurry of Sodium Bicarbonate (NaHCO3) in water to the organic phase.

Acylation: Cool the mixture to 0°C. Add Acetyl Chloride (1.1 eq) dropwise over 45 minutes.

Why Slow Addition? Prevents localized heating which favors the thermodynamic

rearrangement to chlorinated byproducts.[1]
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Workup: Separate the organic layer.[1] Wash with water (

) to remove salts.

Drying: Dry over anhydrous Sodium Sulfate (

).

Crystallization: Evaporate the solvent to roughly 20% volume and add Petroleum Ether. Cool

to precipitate the target compound.[1][2][3]

Mechanistic Logic & Impurity Control
Understanding the "Why" behind the protocol ensures reproducibility. The primary challenge is

the Bamberger Rearrangement.

The Bamberger Threat
In the presence of acid,

-phenylhydroxylamine protonates and loses water to form a nitrenium ion. This ion is attacked
by water at the para-position, yielding

-aminophenol.[1]

Prevention Strategy:

Reagent Choice: Use

(weak acid) instead of HCl.[1]

Quenching: Use

during acylation to neutralize HCl byproduct immediately.

Ambident Nucleophilicity (Graphviz)
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Selectivity Pathways
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Figure 2: Mechanistic divergence.[1] Neutral conditions favor N-acylation (Green path).

Characterization & Validation
To confirm the identity of CAS 1795-83-1 and rule out isomers (like Acetaminophen or

Acetanilide), use the following validation markers.

Test Expected Result for Target Result for Impurities

Ferric Chloride (

)
Deep Red/Violet Color

Acetaminophen (Blue/Violet);

Acetanilide (No Reaction).[1]

Melting Point 66–69 °C -Phenylhydroxylamine (81°C);

Acetaminophen (169°C).[1]

IR Spectroscopy
Broad OH (3200 cm⁻¹) +

Amide C=O (1640 cm⁻¹)

Absence of OH indicates over-

reduction to acetanilide.[1]

1H NMR (DMSO-d6) 10.5-10.7 (s, 1H, OH)

Aniline protons appear at

5-6 ppm.[1]
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Safety & Handling
Skin Absorption:

-phenylhydroxylamine is a potent skin sensitizer and can induce methemoglobinemia
(interference with oxygen transport in blood).[1] Double-gloving (Nitrile) is mandatory.[1]

Thermal Instability: The intermediate decomposes exothermically.[1] Never distill

-phenylhydroxylamine.

Waste Disposal: All aqueous filtrates containing zinc/ammonium residues must be treated as

hazardous heavy metal waste.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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